molecular formula C6H5ClN4O B8127919 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B8127919
M. Wt: 184.58 g/mol
InChI Key: LMGVDNRTMWCBTQ-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is a nitrogen-containing fused heterocyclic compound characterized by a triazolo-pyrazine core with chlorine and methoxy substituents at positions 6 and 8, respectively. This scaffold is part of a broader class of [1,2,4]triazolo[1,5-A]pyrazines, which are structurally related to purines and have garnered attention for their diverse biological activities, including receptor antagonism, herbicidal, and antifungal properties . The chlorine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions, while the methoxy group contributes to solubility and steric effects .

Properties

IUPAC Name

6-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-12-6-5-8-3-9-11(5)2-4(7)10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGVDNRTMWCBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Synthesis of 6-Chloro-8-Methoxypyrazine-2-Hydrazine :

    • 2,6-Dichloropyrazine is treated with hydrazine hydrate in ethanol at 85°C to yield 2-hydrazinyl-6-chloropyrazine.

    • Methoxy introduction: The 8-position chlorine is substituted via nucleophilic aromatic substitution (SNAr) using sodium methoxide in DMF at 120°C.

  • Triazole Ring Formation :

    • The hydrazinyl intermediate undergoes cyclization with triethyl orthoformate in the presence of p-toluenesulfonic acid (PTSA) at reflux (130°C, 18 h).

Key Data:

StepReagents/ConditionsYieldSource
Hydrazine substitutionN₂H₄·H₂O, EtOH, 85°C78%
Methoxy substitutionNaOMe, DMF, 120°C, 6 h65%
CyclizationHC(OEt)₃, PTSA, reflux82%

Mechanistic Insight : Cyclization proceeds via imine formation, followed by acid-catalyzed dehydration to form the triazole ring.

Oxidative Cyclization Using Chloramine-T

This approach employs oxidative agents to facilitate ring closure.

Procedure:

  • Synthesis of 6-Chloro-8-Methoxy-2-Aminopyrazine :

    • 2-Amino-6-chloropyrazine is methoxylated using Cu(I)-catalyzed coupling with methanol under O₂.

  • Oxidative Cyclization :

    • The aminopyrazine is treated with chloramine-T (ClT) in acetic acid at 70°C, inducing intramolecular N–N bond formation.

Key Data:

StepReagents/ConditionsYieldSource
MethoxylationCuI, MeOH, O₂, 100°C58%
Oxidative cyclizationClT, AcOH, 70°C, 4 h71%

Advantage : Chloramine-T acts as both oxidant and chlorine source, simplifying the synthesis.

Cross-Dehydrogenative Coupling (CDC) with 1,3-Dicarbonyl Compounds

This method utilizes CDC to construct the triazole ring.

Procedure:

  • Reaction of N-Amino-2-Iminopyridine with Ethyl Acetoacetate :

    • N-Amino-2-iminopyridine reacts with ethyl acetoacetate in ethanol under O₂, catalyzed by acetic acid (6 equiv) at 130°C.

  • Chlorination and Methoxylation :

    • The intermediate is chlorinated using PCl₅, followed by SNAr with sodium methoxide.

Key Data:

StepReagents/ConditionsYieldSource
CDC reactionAcOH, O₂, 130°C, 18 h74%
ChlorinationPCl₅, CH₂Cl₂, 0°C68%

Note : The CDC route avoids pre-functionalized pyrazines but requires stringent oxygen control.

Tele-Substitution on Halogenated Triazolopyrazines

Tele-substitution exploits the reactivity of distal halogen atoms.

Procedure:

  • Synthesis of 8-Bromo-6-Chloro-Triazolo[1,5-a]Pyrazine :

    • 5,6-Dichloro-triazolo[1,5-a]pyrazine undergoes bromination at the 8-position using NBS.

  • Methoxy Substitution :

    • The 8-bromo group is replaced with methoxide in DMF at 100°C.

Key Data:

StepReagents/ConditionsYieldSource
BrominationNBS, AIBN, CCl₄, 80°C63%
Methoxy substitutionNaOMe, DMF, 100°C, 12 h57%

Limitation : Low regioselectivity in bromination necessitates careful purification.

Solid-Phase Synthesis for High-Throughput Production

This method adapts solid-supported reagents for scalability.

Procedure:

  • Immobilization of Pyrazine Derivative :

    • 2,6-Dichloropyrazine is anchored to Wang resin via SNAr.

  • Stepwise Functionalization :

    • Methoxy introduction using MeOH/TEA, followed by hydrazine cleavage and cyclization with polymer-bound carbodiimide.

Key Data:

StepReagents/ConditionsYieldSource
Resin functionalizationWang resin, DMF, 50°C89%
CyclizationEDC, HOBt, DIEA, CH₂Cl₂76%

Advantage : Enables parallel synthesis of analogs but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine. For instance, derivatives of triazolo-pyrazines have shown promising antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study demonstrated that a related compound exhibited potent antiproliferative activity against the MGC-803 gastric cancer cell line with an IC50 value of 0.96 μM. The mechanism involved inducing cell cycle arrest and apoptosis through mitochondrial pathways and upregulation of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic Bcl-2 proteins .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazineMGC-8030.96Induces G0/G1 phase arrest; activates intrinsic/extrinsic apoptosis pathways

Antimicrobial Properties

The heterocyclic structure of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine makes it a candidate for antimicrobial applications. Compounds with similar triazole frameworks have been studied for their antibacterial effects.

Case Study: Antibacterial Activity

Research indicates that pyrazolo-triazine derivatives can effectively inhibit bacterial growth. The inhibition mechanism often involves targeting bacterial enzymes crucial for survival and replication. This highlights the potential of 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine in developing new antibacterial therapies .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacteria TargetedMinimum Inhibitory Concentration (MIC)Mechanism of Action
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazineStaphylococcus aureusTBDInhibition of bacterial enzyme activity

Neuroprotective Effects

Emerging research suggests that compounds similar to 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine may possess neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study: Neuroprotective Mechanisms

Studies indicate that certain derivatives can modulate neuroinflammatory pathways and protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential therapeutic role for these compounds in neurodegenerative disorders .

Table 3: Neuroprotective Effects of Triazole Derivatives

CompoundDisease TargetedEffect ObservedMechanism of Action
6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazineAlzheimer’s DiseaseReduction in neuronal apoptosisModulation of oxidative stress pathways

Comparison with Similar Compounds

Triazolo[1,5-A]pyrazines vs. Triazolo[1,5-C]pyrimidines

  • Core Differences: The [1,2,4]triazolo[1,5-A]pyrazine core differs from the [1,2,4]triazolo[1,5-C]pyrimidine core in the arrangement of nitrogen atoms. This positional isomerism significantly impacts biological activity. For example, triazolo[1,5-A]pyrazines exhibit improved adenosine A2A receptor antagonist activity compared to pyrimidine analogs due to enhanced binding affinity and selectivity .
  • Synthetic Flexibility : Triazolo[1,5-A]pyrazines are synthesized via cyclization of pyrazine intermediates (e.g., using hydrazides or aryl aldehydes), while pyrimidine analogs often require multi-step substitutions .

Substituent Effects

  • Chloro Derivatives :
    • 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrazine (CAS 20914-72-1) is a key intermediate in herbicide synthesis. Its methyl group at position 2 enhances stability, while chlorine at position 6 enables further functionalization via SNAr .
    • 8-Chloro-[1,2,4]triazolo[4,3-A]pyrazine undergoes efficient SNAr with amines in PEG400 at 120°C, achieving yields up to 99% .
  • Methoxy Derivatives :
    • The methoxy group in 6-chloro-8-methoxy derivatives improves water solubility compared to halogen-only analogs, as seen in antifungal triazoles like compound 27aa .

Antagonist Activity

  • Adenosine A2A Receptor Antagonists: [1,2,4]Triazolo[1,5-A]pyrazines with chloro and aryl substituents (e.g., 6-bromo-N-(1H-pyrazol-4-yl) derivatives) show nanomolar affinity for A2A receptors, outperforming triazolopyrimidines in Parkinson’s disease models .
  • Antifungal Agents : Tetrahydro-[1,2,4]triazolo[1,5-A]pyrazines linked to triazoles (e.g., 27aa ) exhibit broad-spectrum activity against Candida and Cryptococcus spp., with low hERG inhibition .

Herbicidal Activity

  • [1,2,4]Triazolo[1,5-A]pyrimidine-2-sulfonamides (e.g., compounds 8a–8f ) inhibit acetolactate synthase (ALS), a key target in herbicide design. Their activity depends on sulfonamide substituents and the electron-withdrawing effects of the triazolo core .

Table 1: Key Properties of Selected Triazolo-Pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
6-Chloro-8-methoxy derivative C₇H₆ClN₄O 199.6 Cl (C6), OMe (C8) Under investigation
6-Bromo-8-methyl derivative C₆H₅BrN₄ 213.03 Br (C6), Me (C8) Intermediate for SNAr
8-Amino-2-furan derivatives C₁₀H₈N₄O 218.2 NH₂ (C8), furan Antifungal, receptor binding
3,8-Dichloro derivative C₅H₂Cl₂N₄ 191.0 Cl (C3, C8) Synthetic intermediate

Key Research Findings

Receptor Selectivity : The [1,2,4]triazolo[1,5-A]pyrazine nucleus improves A2A receptor binding affinity by 10-fold compared to pyrimidine analogs, attributed to better steric compatibility with the receptor pocket .

Herbicide Design : Triazolo[1,5-A]pyrimidine sulfonamides achieve herbicidal activity at 50 g/ha, with electron-withdrawing groups (e.g., CF₃) enhancing ALS inhibition .

Antifungal Optimization : Compound 27aa demonstrates a 32-hour half-life in mice, highlighting the metabolic stability conferred by the triazolo-pyrazine core .

Biological Activity

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • IUPAC Name : 6-chloro-8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine
  • Molecular Formula : C6_6H5_5ClN4_4O
  • Molecular Weight : 184.59 g/mol
  • CAS Number : 2265209-23-0
  • Purity : ≥95%

Biological Activity

The biological activity of 6-chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine has been investigated in various studies. Key findings include:

Antitumor Activity

Research indicates that derivatives of triazolo-pyrazine compounds often exhibit significant antitumor properties. For instance:

  • A related compound demonstrated IC50_{50} values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cell lines .
  • The mechanism of action typically involves apoptosis induction and cell cycle arrest, confirmed through assays such as Annexin V-FITC/PI staining and cell cycle analysis.

Enzyme Inhibition

6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine has shown potential as an inhibitor of c-Met kinase:

  • Inhibitory assays revealed that certain derivatives possess nanomolar inhibition capabilities against c-Met kinase .
  • This kinase is implicated in various cancers; thus, the inhibition could lead to reduced tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolo-pyrazines:

  • Modifications at the 6 and 8 positions of the triazolo ring significantly impact the potency and selectivity for specific biological targets.
  • For example, substituents that enhance lipophilicity or improve hydrogen bonding can increase binding affinity to target enzymes or receptors .

Case Study 1: Anticancer Efficacy

In a study focusing on a series of triazolo-pyrazine derivatives:

  • Compound 22i , structurally similar to 6-chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine, was evaluated for its anticancer properties.
  • Results indicated substantial cytotoxic effects on multiple cancer cell lines with IC50_{50} values significantly lower than traditional chemotherapeutics .

Case Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of a closely related compound in animal models:

  • The study demonstrated effective tumor reduction in xenograft models when treated with the compound over a specified duration.
  • Observations included minimal side effects compared to standard chemotherapy regimens .

Summary Table of Biological Activities

Activity TypeCompound TestedIC50_{50} Values (μM)Target/Mechanism
AntitumorCompound 22iA549: 0.83Apoptosis induction
MCF-7: 0.15Cell cycle arrest
HeLa: 2.85
Enzyme InhibitionVariousc-Met: <50Kinase inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-8-methoxy-[1,2,4]triazolo[1,5-A]pyrazine?

  • Methodological Answer : The compound is typically synthesized via functionalization of triazolo-pyrazine precursors. A common approach involves:

  • Step 1 : Reacting amine-functionalized intermediates with N,N-dimethylformamide dimethyl acetal (DMFDMA) in chloroform under reflux to form enamine intermediates.
  • Step 2 : Treating the intermediate with hydroxylamine hydrochloride and triethylamine in ethanol to introduce oxime groups.
  • Step 3 : Cyclization using polyphosphoric acid (PPA) at elevated temperatures to form the fused triazolo-pyrazine core .
  • Critical Note : Ensure anhydrous conditions during cyclization to avoid side reactions.

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Use a combination of:

  • Elemental Analysis : Compare calculated vs. experimental values for C, H, and N (e.g., Anal. Calcd: C, 61.65%; H, 4.38%; N, 27.65%; Found: C, 61.78%; H, 4.12%; N, 27.45%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+ calcd: 254.1042; found: 254.1039) .
  • NMR Spectroscopy : Analyze 1H-NMR peaks (e.g., δ 7.29–7.42 ppm for aromatic protons) and cross-validate with predicted splitting patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during triazolo-pyrazine synthesis?

  • Methodological Answer : Discrepancies (e.g., failed cyclization or unexpected byproducts) often arise from reagent purity or reaction conditions.

  • Case Study : In attempts to form a third fused ring, no reaction occurred due to steric hindrance or insufficient activation of the N(5)=C(4) site. Solutions include:
  • Using alternative cyclizing agents (e.g., acetic anhydride instead of PPA).
  • Introducing electron-withdrawing groups to enhance reactivity at the target position .
  • Troubleshooting Protocol : Perform kinetic studies (varying temperature/time) and monitor intermediates via TLC or in-situ IR.

Q. What strategies optimize the compound’s fluorescence properties for biomedical imaging?

  • Methodological Answer : To enhance fluorescence (e.g., for use as probes):

  • Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at position 8 to increase quantum yields.
  • Copper-Catalyzed Cyclization : Utilize tandem radical reactions with benzylidenemalononitriles to generate triazolo-pyridine carbonitriles with strong blue emission (Stokes shifts >100 nm) .
  • Validation : Characterize photophysical properties using UV-Vis, fluorescence spectroscopy, and time-resolved decay assays.

Q. How to design antimicrobial activity assays for derivatives of this compound?

  • Methodological Answer : Follow standardized protocols for microbial susceptibility testing:

  • Strains : Use Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).
  • Assay Conditions : Prepare Mueller–Hinton agar plates, apply compound dilutions (1–256 µg/mL), and incubate at 37°C for 18–24 hours.
  • Controls : Include reference antibiotics (e.g., nitrofurantoin for bacteria, ketoconazole for fungi) to establish baseline activity .
  • Data Interpretation : Calculate MIC (Minimum Inhibitory Concentration) values and compare with literature data for structurally similar compounds.

Methodological Considerations for Data Integrity

  • Synthesis Reproducibility : Always report batch-specific details (e.g., solvent purity, reflux time) to mitigate variability. For example, discrepancies in melting points may arise from incomplete drying or polymorphic forms .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., HRMS + NMR) to confirm structural assignments, especially for regioisomers .
  • Biological Assay Design : Use at least triplicate samples and statistical analysis (e.g., ANOVA) to validate activity trends .

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